1-Bromo-4-(tert-butyl)-2-fluorobenzene: Physical Properties, Synthesis, and Applications in Drug Development
1-Bromo-4-(tert-butyl)-2-fluorobenzene: Physical Properties, Synthesis, and Applications in Drug Development
Executive Summary
Fluorinated aromatic building blocks are indispensable in modern drug discovery and materials science. The strategic incorporation of fluorine alters the physicochemical properties of drug candidates, enhancing metabolic stability, membrane permeability, and target binding affinity. Among these critical intermediates, 1-bromo-4-(tert-butyl)-2-fluorobenzene (CAS: 1369829-80-0) [1] stands out as a highly versatile bifunctional scaffold. This whitepaper provides an in-depth technical analysis of its physical properties, synthetic pathways, and utility in transition-metal-catalyzed cross-coupling reactions, designed specifically for researchers and drug development professionals.
Molecular Architecture and Physical Properties
The unique physical properties of 1-bromo-4-(tert-butyl)-2-fluorobenzene arise from the interplay of its three substituents: the heavy, polarizable bromine atom; the highly electronegative fluorine atom; and the bulky, lipophilic tert-butyl group[2].
Table 1: Physical and Chemical Properties
| Property | Value | Causality / Structural Significance |
| CAS Number | 1369829-80-0[3] | Unique registry identifier for procurement and literature tracking. |
| Molecular Formula | C₁₀H₁₂BrF[1] | Defines the stoichiometry and atomic composition. |
| Molecular Weight | 231.10 g/mol [1] | Moderate MW, ideal for fragment-based drug design (FBDD) without exceeding Lipinski limits once coupled. |
| Boiling Point | 227.0 ± 20.0 °C (Predicted)[4] | High BP is driven by the massive bromine atom (enhancing London dispersion forces) and the strong dipole moment induced by the C-F bond. |
| Density | 1.309 ± 0.06 g/cm³ (Predicted)[4] | Density > 1.0 g/cm³ is characteristic of brominated aromatics; the heavy Br atom significantly outweighs the aliphatic bulk of the tert-butyl group. |
| Appearance | Colorless to pale yellow liquid | Typical state for halogenated benzenes lacking extended conjugation or hydrogen-bonding networks. |
Field-Proven Insights: The Causality of Properties
The boiling point of ~227 °C is a direct consequence of the substantial molecular weight and the polarizability of the bromine atom[4]. The tert-butyl group provides significant steric bulk, which lowers the melting point (keeping it liquid at room temperature) by disrupting crystal lattice packing efficiency, while simultaneously increasing the compound's overall lipophilicity (LogP). The fluorine atom, being highly electronegative, pulls electron density away from the aromatic ring. This creates a strong local dipole that contributes to the high density (1.309 g/cm³)[4] and modulates the oxidative addition rate of the adjacent C-Br bond during catalytic cycles.
Synthetic Methodologies and Experimental Protocols
The synthesis of 1-bromo-4-(tert-butyl)-2-fluorobenzene is typically achieved via the electrophilic aromatic substitution (S_EAr) of 1-(tert-butyl)-3-fluorobenzene[5]. The regioselectivity is governed by the synergistic directing effects of the tert-butyl and fluoro groups. The fluorine atom is an ortho/para director (via lone pair resonance), while the tert-butyl group is a weak ortho/para director (via hyperconjugation) but exerts massive steric hindrance. Consequently, bromination occurs predominantly at the position para to the tert-butyl group and ortho to the fluorine atom.
Protocol 1: Regioselective Electrophilic Bromination
This protocol is designed as a self-validating system to ensure high regiochemical fidelity and prevent polybromination.
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Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 10.0 mmol of 1-(tert-butyl)-3-fluorobenzene in 20 mL of anhydrous dichloromethane (DCM).
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Catalyst Addition: Add 0.5 mmol (5 mol%) of anhydrous Iron(III) bromide (FeBr₃).
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Causality: FeBr₃ acts as a Lewis acid to polarize the Br-Br bond, generating a highly reactive bromonium ion equivalent (Br⁺) necessary to overcome the electron-withdrawing deactivation of the fluorine atom.
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Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
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Causality: Low temperatures suppress kinetic over-bromination (dibromination) and favor the most thermodynamically stable Wheland intermediate.
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Bromine Addition: Dissolve 10.5 mmol of elemental bromine (Br₂) in 5 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel.
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Self-Validation Check: The initial dark red color of the bromine solution will decolorize as it is consumed by the aromatic ring. A persistent red coloration indicates completion or stalling of the reaction.
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Quenching and Workup: After stirring for 2 hours at room temperature, quench the reaction with 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted Br₂. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude liquid via silica gel column chromatography (using 100% hexanes) to isolate the pure 1-bromo-4-(tert-butyl)-2-fluorobenzene[6].
Regioselective electrophilic aromatic bromination pathway governed by steric and electronic effects.
Applications in Drug Discovery: Cross-Coupling Reactions
In medicinal chemistry, 1-bromo-4-(tert-butyl)-2-fluorobenzene is a premium building block for constructing complex biaryl scaffolds. The C-Br bond is highly susceptible to oxidative addition by Palladium(0) catalysts, whereas the C-F bond is entirely inert under standard cross-coupling conditions. This orthogonal reactivity allows for the precise installation of the 4-(tert-butyl)-2-fluorophenyl moiety onto diverse pharmaceutical cores.
Protocol 2: Suzuki-Miyaura Cross-Coupling
A robust methodology for coupling the brominated intermediate with arylboronic acids.
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Reagent Assembly: Charge a Schlenk tube with 1.0 mmol of 1-bromo-4-(tert-butyl)-2-fluorobenzene, 1.2 mmol of the target arylboronic acid, and 3.0 mmol of potassium carbonate (K₂CO₃).
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Catalyst Loading: Add 0.05 mmol (5 mol%) of Pd(dppf)Cl₂.
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Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing premature catalyst deactivation.
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Solvent System: Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
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Causality: Dioxane solubilizes the organic substrates, while water is essential for dissolving the inorganic base and activating the boronic acid via the formation of a reactive boronate complex.
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Reaction Execution: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.
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Self-Validation Check: The formation of palladium black (a dark precipitate) during heating indicates catalyst decomposition, which should be mitigated by strict adherence to the initial solvent degassing protocols.
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Isolation: Cool to room temperature, dilute with ethyl acetate, wash with water, dry the organic phase, and purify via flash chromatography to yield the fluorinated biaryl product.
Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle utilizing the brominated electrophile.
Sources
- 1. cyclicpharma.com [cyclicpharma.com]
- 2. 1-Bromo-4-(tert-butyl)-2-fluorobenzene | 1369829-80-0 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 1-Bromo-4-(tert-butyl)-2-fluorobenzene | 1369829-80-0 [chemicalbook.com]
- 5. evitachem.com [evitachem.com]
- 6. 1369829-80-0|1-Bromo-4-(tert-butyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]
